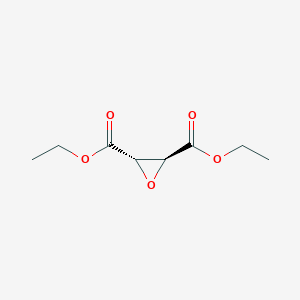
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate involves several steps. In one procedure, diethyl L-tartrate is placed in a flask and a solution of hydrobromic acid in acetic acid is added. The reaction mixture is allowed to reach room temperature and stirred for an additional 10 hours or until the tartrate disappears. The reaction mixture is then poured into ice, extracted with ether, and the ether extracts are washed, dried, filtered, and concentrated to give a pale yellow oil .Molecular Structure Analysis
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with the chemical formula C10H14O6. The molecular structure of this compound is complex and includes several functional groups.Chemical Reactions Analysis
The chemical reactions involving diethyl (2S,3S)-oxirane-2,3-dicarboxylate are complex and varied. For example, the addition of bromine to (E)-2-butene gives one product, the meso compound (2R,3S)-2,3-dibromobutane, while the addition of (Z)-2-butene produces the racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane .Physical And Chemical Properties Analysis
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has a boiling point of 270 - 274 °C, a density of 1.20 g/cm3 at 20 °C, and a melting point of 17 °C .Wissenschaftliche Forschungsanwendungen
- Diethyl D(-)-tartrate is used in the production of chiral pharmaceuticals . Chiral compounds are those that cannot be superimposed on their mirror images, much like left and right hands. This property is important in many biological systems, and pharmaceuticals often need to be chiral to function effectively.
- Diethyl D(-)-tartrate can also be used in the production of chiral catalysts . These catalysts can then be used to carry out asymmetric synthesis, producing chiral compounds.
Chiral Pharmaceuticals
Chiral Catalysts
Enolic Asymmetric Epoxidization
- Chemical Synthesis
Eigenschaften
IUPAC Name |
diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427326 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
CAS RN |
73890-18-3 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)








